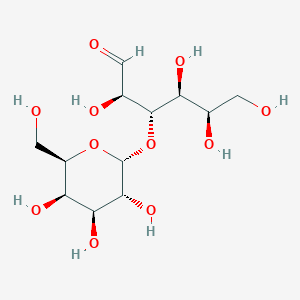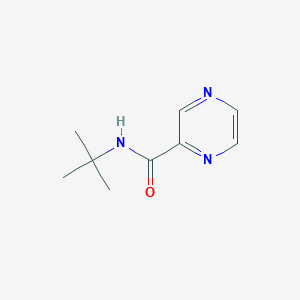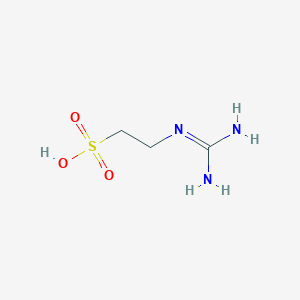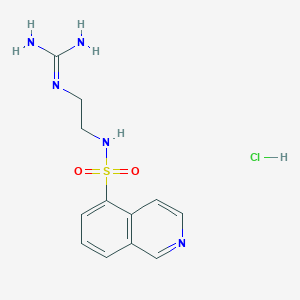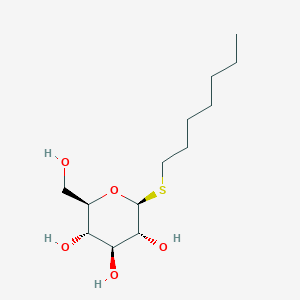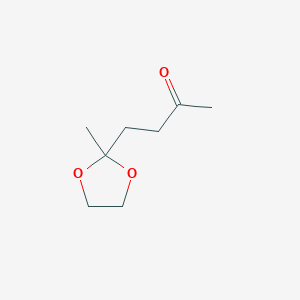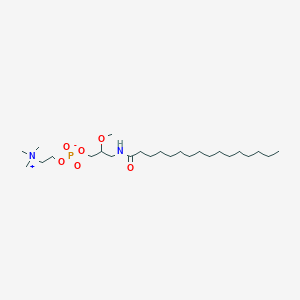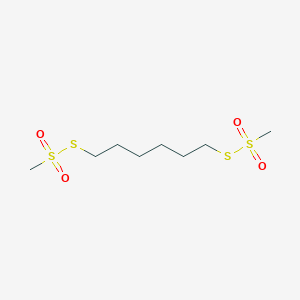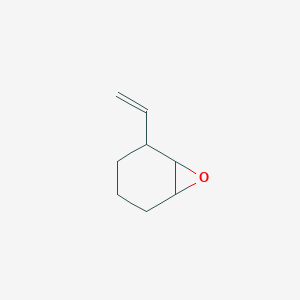
2-Vinylcyclohexene oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Vinylcyclohexene oxide (VCO) is a chemical compound that is widely used in scientific research applications. It is a reactive epoxide that is commonly used as a substrate for enzymes and as a building block for the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
2-Vinylcyclohexene oxide is widely used in scientific research applications due to its reactivity and versatility. It is commonly used as a substrate for enzymes such as cytochrome P450 and glutathione S-transferase, which are involved in the metabolism of xenobiotics in the body. 2-Vinylcyclohexene oxide is also used as a building block for the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and polymers.
Wirkmechanismus
The mechanism of action of 2-Vinylcyclohexene oxide is based on its reactivity as an epoxide. It can react with various biomolecules such as proteins, nucleic acids, and lipids, leading to the formation of covalent adducts. These adducts can alter the structure and function of the biomolecules, leading to various biochemical and physiological effects.
Biochemische Und Physiologische Effekte
2-Vinylcyclohexene oxide has been shown to have various biochemical and physiological effects in vitro and in vivo. It can induce DNA damage, protein adduct formation, and oxidative stress, leading to cell death and tissue damage. 2-Vinylcyclohexene oxide has also been shown to have estrogenic and antiestrogenic effects, which can affect the reproductive system. However, the exact mechanisms of these effects are still not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
2-Vinylcyclohexene oxide has several advantages for lab experiments, including its reactivity, versatility, and availability. It can be used as a substrate for enzymes and as a building block for the synthesis of various organic compounds. However, 2-Vinylcyclohexene oxide also has some limitations, including its toxicity and potential side effects. Careful handling and proper safety precautions are necessary when working with 2-Vinylcyclohexene oxide.
Zukünftige Richtungen
There are several future directions for the research on 2-Vinylcyclohexene oxide. One direction is to further investigate the mechanisms of its biochemical and physiological effects. Another direction is to explore its potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, the development of new synthetic methods for 2-Vinylcyclohexene oxide and its derivatives can expand its applications in various fields.
Synthesemethoden
The synthesis of 2-Vinylcyclohexene oxide is typically achieved through the epoxidation of 2-vinylcyclohexene using a peracid such as meta-chloroperbenzoic acid. The reaction proceeds through the formation of an intermediate epoxide that is highly reactive and can be used in various chemical reactions. The yield of 2-Vinylcyclohexene oxide can be improved by optimizing the reaction conditions such as temperature, reaction time, and the concentration of the reagents.
Eigenschaften
CAS-Nummer |
123366-20-1 |
|---|---|
Produktname |
2-Vinylcyclohexene oxide |
Molekularformel |
C8H12O |
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
2-ethenyl-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H12O/c1-2-6-4-3-5-7-8(6)9-7/h2,6-8H,1,3-5H2 |
InChI-Schlüssel |
FDWQGNULGGFFDP-UHFFFAOYSA-N |
SMILES |
C=CC1CCCC2C1O2 |
Kanonische SMILES |
C=CC1CCCC2C1O2 |
Synonyme |
7-Oxabicyclo[4.1.0]heptane, 2-ethenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



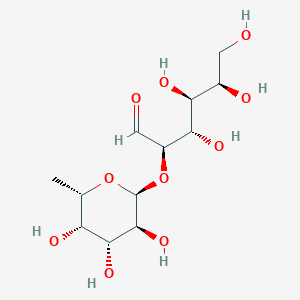
![6-(Hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol](/img/structure/B43759.png)
